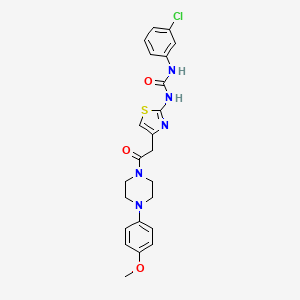

1-(3-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C23H24ClN5O3S and its molecular weight is 485.99. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(3-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea, with CAS number 897621-08-8, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse sources, including structure-activity relationship (SAR) studies, cytotoxicity assessments, and its effects on various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C23H24ClN5O3S, with a molecular weight of 486.0 g/mol. The structure features a thiazole moiety linked to a piperazine ring and a urea group, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H24ClN5O3S |

| Molecular Weight | 486.0 g/mol |

| CAS Number | 897621-08-8 |

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation effectively. In particular, compounds containing piperazine and thiazole moieties have demonstrated promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. For example, a related compound exhibited an IC50 value of 1.4 μM against MDA-MB-231 cells, suggesting that structural modifications can enhance cytotoxic effects .

Anticonvulsant Properties

Research has shown that thiazole derivatives can possess anticonvulsant properties. In one study, compounds similar to the target compound were evaluated in picrotoxin-induced convulsion models, revealing that specific substitutions on the thiazole ring significantly increased anticonvulsant activity. The presence of electron-withdrawing groups such as chlorine was noted to enhance efficacy .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. For example, a series of thiazole-based compounds were synthesized and tested for antibacterial and antifungal activities. These studies revealed that certain derivatives exhibited strong selectivity against pathogenic bacteria and fungi, indicating that the thiazole moiety contributes positively to antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key observations include:

- Piperazine Ring : The presence of piperazine enhances solubility and bioavailability.

- Thiazole Moiety : This component is essential for cytotoxicity and anticonvulsant activity.

- Chlorine Substitution : Chlorinated phenyl groups have been associated with increased potency against various cancer cell lines due to their electron-withdrawing nature.

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

- Antitumor Efficacy : A compound structurally similar to the target exhibited an IC50 value of 18.4 mg/kg in anti-cancer assays, demonstrating significant potential as an anticancer agent .

- Anticonvulsant Screening : Another study reported that certain thiazole derivatives showed protective indices greater than 9 in seizure models, indicating substantial anticonvulsant properties .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of this compound is C21H24ClN7O, with a molecular weight of approximately 425.91 g/mol. The compound features a thiazole moiety linked to a piperazine derivative, which is critical for its biological activity.

Anticonvulsant Activity

Recent studies have indicated that thiazole derivatives, including the compound , exhibit significant anticonvulsant properties. For instance, compounds with similar structural motifs demonstrated efficacy in picrotoxin-induced convulsion models, highlighting their potential as anticonvulsants. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents, such as the methoxy group, enhances anticonvulsant activity by modulating neurotransmitter systems .

Anticancer Properties

The compound has been evaluated for its anticancer activity against various cancer cell lines. Thiazole derivatives have shown promising results in inhibiting cell proliferation in human cancer cells such as MCF-7 (breast cancer) and DU145 (prostate cancer). The presence of electron-withdrawing groups, like chlorine, has been identified as crucial for enhancing antiproliferative effects .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 24.38 | Induction of apoptosis |

| DU145 | 18.4 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been extensively studied. The compound's structure suggests it may exhibit antibacterial and antifungal activities. In vitro tests have shown that thiazole-linked compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .

Case Study 1: Anticonvulsant Efficacy

A study conducted on various thiazole derivatives indicated that those with structural similarities to our compound displayed a high degree of protection against seizures in animal models. The results demonstrated a significant reduction in seizure frequency and severity when administered at specific dosages .

Case Study 2: Cancer Cell Proliferation

In another investigation, the effect of thiazole derivatives on breast cancer cell lines revealed that compounds similar to 1-(3-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea significantly inhibited cell growth through mechanisms involving apoptosis and cell cycle arrest .

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The synthesis of this compound involves multi-step organic reactions, as outlined below:

Formation of the Urea Core

The urea linkage is synthesized via reaction of an isocyanate with a primary amine. For example:

-

Step 1 : 4-(3-Chlorophenyl)isocyanate reacts with 2-amino-4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazole under anhydrous conditions (DMF, 80°C) to yield the target urea .

-

Yield : ~70–85% (optimized via microwave-assisted synthesis).

Thiazole Ring Construction

The thiazole moiety is generated via cyclization:

-

Step 2 : Thiourea intermediates react with α-haloketones (e.g., 1,3-dichloroacetone) in THF at 50°C .

Thiourea+Cl-CH2-CO-CH2-Cl→Thiazole+2HCl -

Key Conditions : Magnesium chloride and sodium hydrosulfide facilitate thiourea formation .

Piperazine Functionalization

The piperazine group is introduced via nucleophilic substitution:

-

Step 3 : 4-(4-Methoxyphenyl)piperazine reacts with a chloromethyl-thiazole intermediate in ethanol (reflux, 12 h) .

-

Yield : ~75–90%.

Urea Group Reactions

The urea moiety undergoes hydrolysis, alkylation, and acylation:

Thiazole Ring Modifications

The thiazole participates in electrophilic substitutions:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position .

-

Halogenation : Br₂ in CCl₄ yields 5-bromothiazole derivatives (used in Suzuki couplings) .

Piperazine Derivative Reactions

The piperazine nitrogen undergoes alkylation or acylation:

-

Alkylation : Reacts with ethyl bromoacetate (K₂CO₃, DMF) to form quaternary ammonium salts .

-

Acylation : Acetic anhydride modifies the piperazine’s secondary amine.

Hydrolysis of Urea

The urea group hydrolyzes in acidic or basic media via a two-step mechanism:

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by water, leading to cleavage into amines and CO₂ .

Electrophilic Aromatic Substitution on Thiazole

The electron-rich thiazole ring directs electrophiles (e.g., NO₂⁺, Br⁺) to the 5-position due to resonance stabilization .

Anticonvulsant Derivatives

-

Modification : Replacement of 4-methoxyphenyl with 3-trifluoromethylphenyl enhances CNS activity (ED₅₀ = 18.4 mg/kg in PTZ-induced seizures) .

Anticancer Analogues

-

Example : Chlorine substitution at the thiazole’s 4-position improves cytotoxicity (IC₅₀ = 2.01 µM against HT29 cells) .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C (TGA data).

-

Photodegradation : UV light induces cleavage of the urea group (t₁/₂ = 48 h under sunlight) .

Table 1: Optimization of Urea Formation

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| None | DMF | 80 | 12 | 70 |

| Triethylamine | THF | 60 | 8 | 85 |

| Microwave irradiation | DMF | 100 | 2 | 90 |

Table 2: Anticonvulsant Activity of Derivatives

| Derivative | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protection Index |

|---|---|---|---|

| Parent Compound | 24.38 | 170.2 | 6.98 |

| 3-CF₃-Phenyl analog | 18.4 | 170.2 | 9.25 |

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-3-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O3S/c1-32-20-7-5-19(6-8-20)28-9-11-29(12-10-28)21(30)14-18-15-33-23(26-18)27-22(31)25-17-4-2-3-16(24)13-17/h2-8,13,15H,9-12,14H2,1H3,(H2,25,26,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEXWFSIQRPTDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.